molecular formula C23H28N2O5 B299424 2,3,4-trimethoxy-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

2,3,4-trimethoxy-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

Cat. No. B299424
M. Wt: 412.5 g/mol
InChI Key: AEUFPWICLPWNKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-trimethoxy-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a chemical compound that has gained widespread attention in the scientific community due to its potential use in various fields of research. This compound is a potent inhibitor of a specific protein, which makes it an attractive target for drug development and research.

Scientific Research Applications

2,3,4-trimethoxy-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been used in various scientific research applications, including drug discovery, cancer research, and neuroscience. This compound has been shown to inhibit the activity of a specific protein that is involved in various cellular processes, making it a potential target for drug development. Additionally, studies have shown that this compound has anti-cancer properties and may be useful in the treatment of certain types of cancer. Furthermore, this compound has been shown to modulate the activity of certain neurotransmitters, making it a potential therapeutic agent for neurological disorders.

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves the inhibition of a specific protein called protein kinase B (PKB). PKB is involved in various cellular processes, including cell growth, survival, and metabolism. By inhibiting the activity of PKB, this compound can modulate these cellular processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 2,3,4-trimethoxy-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide can modulate various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and modulate the activity of neurotransmitters such as dopamine and serotonin. Additionally, this compound has been shown to modulate glucose metabolism and insulin signaling, making it a potential therapeutic agent for diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3,4-trimethoxy-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in lab experiments include its potent inhibitory activity against PKB, its anti-cancer properties, and its potential therapeutic benefits for various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited availability.

Future Directions

There are several future directions for research involving 2,3,4-trimethoxy-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. These include further studies on its mechanism of action, its potential therapeutic benefits for various diseases, and its potential use in combination with other drugs. Additionally, further studies are needed to investigate the toxicity and safety of this compound, as well as its pharmacokinetics and pharmacodynamics. Finally, future research should focus on developing more efficient and cost-effective methods for synthesizing this compound.

Synthesis Methods

The synthesis method of 2,3,4-trimethoxy-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves the reaction of 2,3,4-trimethoxybenzoic acid with 4-[(2-methyl-1-piperidinyl)carbonyl]aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound, which is then purified using various chromatographic techniques.

properties

Product Name

2,3,4-trimethoxy-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

2,3,4-trimethoxy-N-[4-(2-methylpiperidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C23H28N2O5/c1-15-7-5-6-14-25(15)23(27)16-8-10-17(11-9-16)24-22(26)18-12-13-19(28-2)21(30-4)20(18)29-3/h8-13,15H,5-7,14H2,1-4H3,(H,24,26)

InChI Key

AEUFPWICLPWNKH-UHFFFAOYSA-N

SMILES

CC1CCCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC

solubility

61.9 [ug/mL]

Origin of Product

United States

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